trans-2-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid
Overview
Description
trans-2-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid: is a chiral compound with the molecular formula C16H20O3 and a molecular weight of 260.33 g/mol . It is known for its unique structural properties, which include a cyclohexane ring substituted with a 2,3-dimethylbenzoyl group and a carboxylic acid group .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid typically involves the following steps:
Friedel-Crafts Acylation: The initial step involves the acylation of cyclohexane with 2,3-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Hydrolysis: The resulting product undergoes hydrolysis to introduce the carboxylic acid group.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar steps as the laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the benzoyl ring.
Reduction: Reduction reactions can target the carbonyl group in the benzoyl moiety.
Substitution: The compound can participate in substitution reactions, especially at the benzoyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic or nucleophilic reagents can be used depending on the desired substitution.
Major Products:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alcohols or hydrocarbons.
Substitution: Products vary widely depending on the substituent introduced.
Scientific Research Applications
Chemistry:
- Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology:
- Potential applications in studying enzyme interactions due to its chiral nature.
Medicine:
- Investigated for potential therapeutic properties, although specific applications are not well-documented.
Industry:
- Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action for trans-2-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid is not extensively studied. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to its structural features.
Comparison with Similar Compounds
trans-2-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid: can be compared with other benzoyl-substituted cyclohexane carboxylic acids.
trans-2-(2,4-Dimethylbenzoyl)cyclohexane-1-carboxylic acid: Similar structure but with different methyl group positions.
trans-2-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxamide: Similar structure but with an amide group instead of a carboxylic acid group.
Uniqueness:
- The unique positioning of the 2,3-dimethylbenzoyl group and the trans configuration of the cyclohexane ring contribute to its distinct chemical and physical properties.
Properties
IUPAC Name |
(1R,2R)-2-(2,3-dimethylbenzoyl)cyclohexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O3/c1-10-6-5-9-12(11(10)2)15(17)13-7-3-4-8-14(13)16(18)19/h5-6,9,13-14H,3-4,7-8H2,1-2H3,(H,18,19)/t13-,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXDFPUOTMLTPRU-ZIAGYGMSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)C2CCCCC2C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C(=O)[C@@H]2CCCC[C@H]2C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90641365 | |
Record name | (1R,2R)-2-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90641365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
733742-80-8 | |
Record name | rel-(1R,2R)-2-(2,3-Dimethylbenzoyl)cyclohexanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=733742-80-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1R,2R)-2-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90641365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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